Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)-
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Overview
Description
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is a complex organic compound that features both biphenyl and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Biphenyl and Furan Precursors: Initial steps often involve the preparation of biphenyl and furan derivatives through reactions such as Suzuki coupling or Friedel-Crafts acylation.
Coupling Reactions: The biphenyl and furan moieties are then coupled using reagents like palladium catalysts under specific conditions to form the desired compound.
Hydracrylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the biphenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Hydracrylic acid derivatives: Compounds with similar hydracrylic acid groups but different substituents.
Biphenyl derivatives: Compounds featuring biphenyl moieties with various functional groups.
Furan derivatives: Compounds containing furan rings with different substituents.
Uniqueness
Hydracrylic acid, 3-(4-biphenylyl)-3-(2-furyl)-, (+)- is unique due to the combination of biphenyl and furan moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
71315-16-7 |
---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C19H16O4/c20-18(21)13-19(22,17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12,22H,13H2,(H,20,21) |
InChI Key |
BAHQNJTUXOYSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)(C3=CC=CO3)O |
Origin of Product |
United States |
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